8-(2-Bromoacetamido)-N-phenyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Bromoacetamido)-N-phenyloctanamide is an organic compound that features a bromoacetamido group attached to an octanamide backbone with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide typically involves the reaction of 8-amino-N-phenyloctanamide with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromoacetamido)-N-phenyloctanamide can undergo several types of chemical reactions:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and alkoxides can react with the bromoacetamido group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, thiol substitution would yield a thioether derivative.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include primary or secondary amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
8-(2-Bromoacetamido)-N-phenyloctanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study enzyme inhibition and protein modification due to its reactive bromoacetamido group.
Mechanism of Action
The mechanism of action of 8-(2-Bromoacetamido)-N-phenyloctanamide involves the reactivity of the bromoacetamido group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: A simpler compound with similar reactivity due to the presence of the bromoacetamido group.
N-Phenylacetamide: Lacks the bromoacetamido group but shares the phenylacetamide structure.
8-Amino-N-phenyloctanamide: The precursor in the synthesis of 8-(2-Bromoacetamido)-N-phenyloctanamide.
Uniqueness
This compound is unique due to its combination of a long alkyl chain, a phenyl group, and a reactive bromoacetamido group. This combination imparts specific chemical reactivity and potential biological activity that is not found in simpler analogs.
Properties
CAS No. |
651767-97-4 |
---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
8-[(2-bromoacetyl)amino]-N-phenyloctanamide |
InChI |
InChI=1S/C16H23BrN2O2/c17-13-16(21)18-12-8-3-1-2-7-11-15(20)19-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21)(H,19,20) |
InChI Key |
NMTZCUZKQIVIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCCNC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.